molecular formula C19H23N3O3S B12243416 3-Cyclopropyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Cyclopropyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12243416
M. Wt: 373.5 g/mol
InChI Key: YTAMFKQIANWXJB-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that belongs to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyclopropyl group, a methoxy group, and a pyrrolidinyl group substituted with a 4-methylbenzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the choice of solvents and reagents can be tailored to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring or the sulfonyl group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its cyclopropyl group adds rigidity to the molecule, potentially enhancing its binding affinity to target proteins.

Properties

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

IUPAC Name

3-cyclopropyl-6-[[1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]methoxy]pyridazine

InChI

InChI=1S/C19H23N3O3S/c1-14-2-6-17(7-3-14)26(23,24)22-11-10-15(12-22)13-25-19-9-8-18(20-21-19)16-4-5-16/h2-3,6-9,15-16H,4-5,10-13H2,1H3

InChI Key

YTAMFKQIANWXJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)COC3=NN=C(C=C3)C4CC4

Origin of Product

United States

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